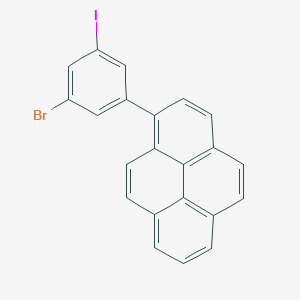
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions, and a hydroxyl group at the 9 position of the dihydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of 9,10-dihydroanthracene using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,6,7-tetrafluoro-9,10-anthraquinone.
Reduction: Formation of 2,3,6,7-tetrafluoro-9,10-dihydroanthracene.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6,7-Tetrafluoro-9,10-anthraquinone
- 9,10-Dihydroanthracen-9-OL
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
Uniqueness
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
919273-14-6 |
|---|---|
Formule moléculaire |
C14H8F4O |
Poids moléculaire |
268.21 g/mol |
Nom IUPAC |
2,3,6,7-tetrafluoro-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C14H8F4O/c15-10-2-6-1-7-3-11(16)13(18)5-9(7)14(19)8(6)4-12(10)17/h2-5,14,19H,1H2 |
Clé InChI |
NBCMZFQYIBBDQX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


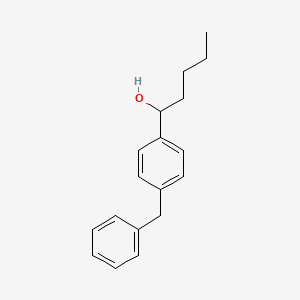

![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
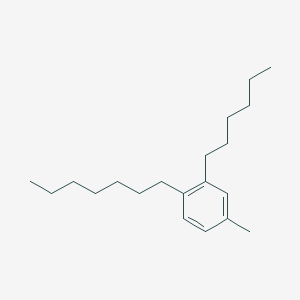
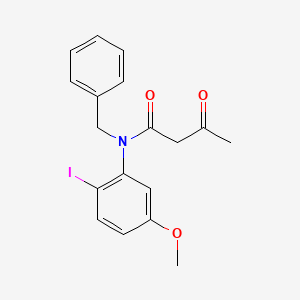
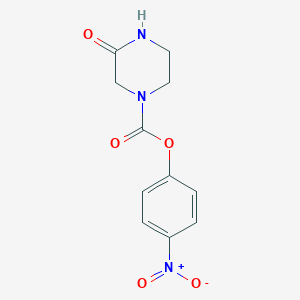
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
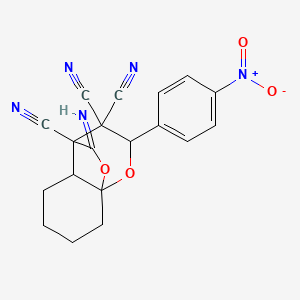
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)

